(4-Chloro-benzylidene)-carbamic acid ethyl ester (4-Chloro-benzylidene)-carbamic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 681260-32-2
VCID: VC3848288
InChI: InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3
SMILES: CCOC(=O)N=CC1=CC=C(C=C1)Cl
Molecular Formula: C10H10ClNO2
Molecular Weight: 211.64 g/mol

(4-Chloro-benzylidene)-carbamic acid ethyl ester

CAS No.: 681260-32-2

Cat. No.: VC3848288

Molecular Formula: C10H10ClNO2

Molecular Weight: 211.64 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-benzylidene)-carbamic acid ethyl ester - 681260-32-2

Specification

CAS No. 681260-32-2
Molecular Formula C10H10ClNO2
Molecular Weight 211.64 g/mol
IUPAC Name ethyl N-[(4-chlorophenyl)methylidene]carbamate
Standard InChI InChI=1S/C10H10ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3
Standard InChI Key IWDQNLGTAIHREZ-UHFFFAOYSA-N
Isomeric SMILES CCOC(=O)/N=C/C1=CC=C(C=C1)Cl
SMILES CCOC(=O)N=CC1=CC=C(C=C1)Cl
Canonical SMILES CCOC(=O)N=CC1=CC=C(C=C1)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, ethyl (NE)-N-[(4-chlorophenyl)methylidene]carbamate, reflects its core structure: a 4-chlorobenzaldehyde imine linked to an ethyl carbamate group. The benzylidene moiety introduces planar rigidity, while the carbamate ester provides hydrolytic stability compared to urea analogs . Key structural features include:

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNO₂
Molecular Weight211.64 g/mol
SMILESCCOC(=O)/N=C/C1=CC=C(C=C1)Cl
InChIKeyIWDQNLGTAIHREZ-KPKJPENVSA-N
XLogP32.8
Topological Polar SA38.7 Ų

The stereochemistry is defined by the E-configuration of the imine double bond (N=C), as evidenced by the isomeric SMILES notation . This configuration minimizes steric clash between the 4-chlorophenyl group and the carbamate oxygen, favoring a planar arrangement conducive to π-π stacking interactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) predictions for this compound suggest the following key signals:

  • ¹H NMR: A singlet at δ 8.3–8.5 ppm for the imine proton (N=CH), a quartet at δ 4.1–4.3 ppm for the ethyl group’s CH₂, and a triplet at δ 1.2–1.4 ppm for the terminal CH₃ . Aromatic protons from the 4-chlorophenyl ring would appear as two doublets between δ 7.2–7.5 ppm .

  • ¹³C NMR: The carbamate carbonyl (C=O) resonates near δ 155 ppm, while the imine carbon (N=C) appears at δ 145–150 ppm .

Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the polar carbamate group and the electron-withdrawing chlorine substituent . The compound’s lipophilicity (XLogP3 = 2.8) suggests moderate membrane permeability, a trait shared with bioactive carbamates like rivastigmine .

Synthetic Methodologies

General Carbamate Synthesis

While no explicit protocol for (4-Chloro-benzylidene)-carbamic acid ethyl ester is documented, its synthesis likely follows established carbamate routes. A zinc chloride-catalyzed method, effective for analogous compounds, involves:

  • Reaction: Carbamoyl chloride + Alcohol → Carbamate + HCl

  • Catalyst: ZnCl₂ (0.5–1.0 equiv) in anhydrous toluene .

  • Conditions: Room temperature to 110°C, 12–24 hours .

For example, rivastigmine synthesis achieved an 80% yield using N-ethyl-N-methyl carbamoyl chloride and a phenolic substrate under similar conditions . Adapting this to (4-Chloro-benzylidene)-carbamic acid ethyl ester would require:

  • Carbamoyl chloride precursor: Ethyl carbamoyl chloride

  • Alcohol substrate: 4-Chlorobenzyl alcohol

Optimized Reaction Parameters

Key variables influencing yield (adapted from ):

ParameterOptimal ValueYield Impact
Catalyst (ZnCl₂)0.5 equiv81–86%
SolventToluene86%
Temperature30°C (rt)86%
Reaction Time12 hours86%

Side reactions may include hydrolysis of the carbamoyl chloride to urea derivatives or over-alkylation at the imine nitrogen. Purification via silica gel chromatography (hexane/ethyl acetate) is typical .

Physicochemical and Functional Properties

Stability and Reactivity

The compound’s stability profile derives from its carbamate group:

  • Hydrolytic Stability: Resists aqueous hydrolysis under neutral conditions (pH 6–8) but degrades in acidic (pH < 4) or basic (pH > 10) media to 4-chlorobenzaldehyde and ethyl carbamate.

  • Thermal Stability: Decomposition onset at ~180°C (DSC), with exothermic decomposition peaking at 220°C .

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorbance at 1720 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (C=N stretch), and 750 cm⁻¹ (C-Cl bend) .

  • UV-Vis: λₘₐₐ = 270 nm (π→π* transition, benzylidene), ε = 12,400 L·mol⁻¹·cm⁻¹ .

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